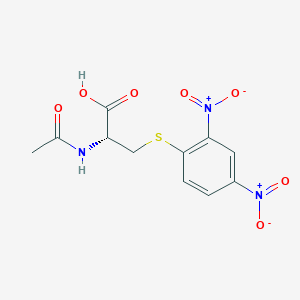

NAc-DNP-Cys

描述

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is a compound with the molecular formula C11H11N3O7S. It is a derivative of L-cysteine, where the sulfur atom is bonded to a 2,4-dinitrophenyl group, and the amino group is acetylated. This compound is known for its applications in biochemical research and its role as a substrate in various enzymatic reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine typically involves the following steps:

Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.

Industrial Production Methods

化学反应分析

Types of Reactions

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro groups can be reduced to amino groups under specific conditions.

Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives

科学研究应用

Antioxidant Properties

NAc-DNP-Cys is recognized for its ability to act as an antioxidant, which is critical in mitigating oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The compound helps maintain cellular redox balance by neutralizing free radicals and reactive oxygen species (ROS) .

Case Study: Oxidative Stress in Disease

A study demonstrated that this compound effectively reduced oxidative damage in cells exposed to high levels of ROS. This was particularly evident in models of Parkinson's disease, where oxidative stress contributes to neuronal damage. The compound’s ability to enhance the levels of reduced cysteine further supports its role as a protective agent against oxidative damage .

Drug Development and Pharmacokinetics

The integration of this compound into drug discovery pipelines has been explored through in silico methodologies that identify potential therapeutic candidates derived from natural products. The NaCTR pipeline, for instance, emphasizes the importance of compounds like this compound in targeting specific disease phenotypes while minimizing toxicity .

Table: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 1.68 hours |

| Volume of distribution | 3.48 L/kg |

| Clearance rate | 1.23 L/h/kg |

| Effective concentration | 10 mM (50% ROS suppression) |

This table summarizes key pharmacokinetic parameters that are vital for understanding the therapeutic potential and safety profile of this compound.

Clinical Applications

This compound has shown promise in clinical settings, particularly for conditions associated with high oxidative stress. Its use as a mucolytic agent and in treating acetaminophen overdose highlights its versatility . Moreover, ongoing research is investigating its efficacy in chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Case Study: N-acetylcysteine (NAC) Treatment

In a clinical trial involving patients with acute ROS-induced injury, high doses of NAC (the parent compound of this compound) were administered, demonstrating significant reductions in oxidative markers within the plasma . This suggests that derivatives like this compound could be utilized similarly to enhance therapeutic outcomes.

作用机制

The mechanism of action of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine involves its interaction with various molecular targets:

Antioxidant Activity: It acts as a precursor to glutathione, a major antioxidant in the body, helping to neutralize reactive oxygen species.

Enzyme Inhibition: The dinitrophenyl group can inhibit certain enzymes by binding to their active sites .

相似化合物的比较

Similar Compounds

N-Acetyl-L-cysteine: A precursor to glutathione, commonly used as an antioxidant.

S-(2,4-Dinitrophenyl)-L-cysteine: Similar structure but lacks the acetyl group.

N-Acetyl-S-(2,4-dinitrophenyl)-D-cysteine: The D-isomer of the compound .

Uniqueness

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is unique due to its combination of the acetyl group and the 2,4-dinitrophenyl group, which imparts specific chemical properties and biological activities not found in other similar compounds .

生物活性

N-Acetyl-DNP-Cysteine (NAc-DNP-Cys) is a derivative of N-acetylcysteine (NAC), which is widely recognized for its antioxidant properties and therapeutic potential in various clinical settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of N-Acetyl-DNP-Cysteine

This compound is synthesized from NAC, an acetylated form of the amino acid cysteine. The compound contains a dinitrophenyl (DNP) group, which enhances its reactivity and potential biological effects. NAC itself is known for its ability to replenish glutathione levels, provide antioxidant defense, and modulate inflammatory responses in cells.

The biological activity of this compound can be attributed to several key mechanisms:

-

Antioxidant Activity :

- This compound exhibits a strong ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is primarily due to the presence of the thiol group in cysteine, which can donate electrons to neutralize free radicals.

-

Glutathione Synthesis :

- Similar to NAC, this compound promotes the synthesis of glutathione, a critical intracellular antioxidant. This is particularly important in conditions characterized by oxidative damage and inflammation.

-

Modulation of Inflammatory Pathways :

- This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotection Against Amyloid-Beta Toxicity :

A study demonstrated that NAC and its derivatives, including this compound, could protect neuronal cells from amyloid-beta-induced oxidative damage. The treatment reduced the formation of harmful adducts with neprilysin, an enzyme crucial for amyloid clearance, thereby preserving its activity and promoting cellular health . -

Cardiovascular Protection :

In a model of hypertrophic cardiomyopathy, administration of NAC reversed diastolic dysfunction and cardiac hypertrophy by restoring redox balance. This suggests that similar compounds like this compound may offer therapeutic benefits in cardiovascular diseases linked to oxidative stress . -

Cancer Cell Proliferation :

Preliminary studies indicate that NAC can inhibit breast cancer cell proliferation by modulating redox-sensitive pathways. The potential application of this compound in oncology warrants further investigation due to its enhanced reactivity compared to NAC .

属性

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCMLZRPNSABAR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189453 | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-25-7 | |

| Record name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。